1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine
Overview
Description
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C16H22F3N3O2 and a molecular weight of 345.37 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoromethyl group and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action:
The primary target of this compound is the GABA receptor . Specifically, it acts as a GABA receptor agonist . GABA (γ-aminobutyric acid) is an inhibitory neurotransmitter in the central nervous system. By binding directly and selectively to muscle membrane GABA receptors, 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine causes hyperpolarization of nerve endings. This results in flaccid paralysis of the worm or parasite it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine typically involves the reaction of 4-(4-Amino-2-trifluoromethylphenyl)piperazine with tert-butyl chloroformate (Boc2O) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: The compound can be used in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution Reactions: Various substituted piperazines depending on the substituent introduced.
Deprotection Reactions: 4-(4-Amino-2-trifluoromethylphenyl)piperazine.
Coupling Reactions: Amide derivatives of the compound.
Scientific Research Applications
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine has several applications in scientific research:
Comparison with Similar Compounds
1-Boc-4-(4-Amino-2-trifluoromethylphenyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-Amino-2-methylphenyl)piperazine: Lacks the trifluoromethyl group, resulting in different lipophilicity and metabolic stability.
1-Boc-4-(4-Amino-2-chlorophenyl)piperazine: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and binding affinity.
1-Boc-4-(4-Amino-2-fluorophenyl)piperazine: Has a fluorine atom, which influences its electronic properties and biological activity.
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .
Properties
IUPAC Name |
tert-butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQPVPBYELLURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592465 | |
Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-87-3 | |
Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193902-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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